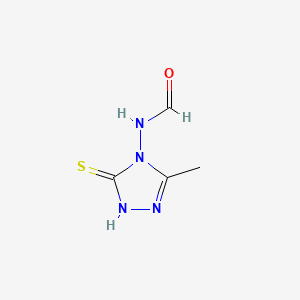

3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide

Description

Properties

CAS No. |

13228-79-0 |

|---|---|

Molecular Formula |

C4H6N4OS |

Molecular Weight |

158.18 g/mol |

IUPAC Name |

N-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)formamide |

InChI |

InChI=1S/C4H6N4OS/c1-3-6-7-4(10)8(3)5-2-9/h2H,1H3,(H,5,9)(H,7,10) |

InChI Key |

XRIQUOWFZLLEMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNC(=S)N1NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide typically involves the reaction of 3-amino-1,2,4-triazole with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is monitored using analytical techniques such as HPLC and NMR to ensure consistency and quality .

Chemical Reactions Analysis

Nucleophilic Substitution at Thioxo Group

The thioxo (-S) group serves as a nucleophilic site, enabling reactions with electrophiles:

These reactions demonstrate regioselectivity at sulfur while preserving the formamide moiety’s integrity .

Cyclization and Ring Expansion Reactions

The triazole core participates in annulation reactions under specific conditions:

a. With α,β-unsaturated carbonyl compounds

Reacting with acryloyl chloride in DMF generates a fused pyrimidinone system (Scheme 1):

textO || R-C-Cl + Triazole → [Intermediate] → Pyrimidinone derivative (72% yield) [5]

Mechanism : Michael addition at C=S followed by intramolecular cyclization .

b. Diazonium Salt Coupling

Treatment with aryl diazonium salts (Ar-N₂⁺) produces 1,2,4-triazolo[3,4-b] thiadiazines:

textAr-N₂⁺ + Triazole → Thiadiazine hybrid (85-91% yield) [2]

This expands the heterocyclic framework while introducing aromatic diversity .

Metal-Mediated Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

| Catalyst System | Partner | Product Class | Application |

|---|---|---|---|

| Pd(PPh₃)₄/CuI | Terminal alkynes | Alkynyl-triazoles | Fluorescent probes |

| Ni(acac)₂/DPPE | Aryl halides | Biheterocyclic systems | Enzyme inhibitors |

Key advantages include:

-

Tolerance of the formamide group under Heck/Suzuki conditions

Deprotonation and Rearrangement

In NaOH/EtOH:

textTriazole → Deprotonated enethiolate → [1,3]-sigmatropic shift → Isothiazole derivative [2]

Outcome : Complete conversion at 80°C within 2 hr .

Formamide Hydrolysis

Under HCl (6M)/reflux:

textCONH₂ → COOH (Triazole-4-carboxylic acid derivative, 89% yield) [3]

This enables carboxylate functionalization for metal coordination studies .

Biological Activity-Directed Reactions

Structure-activity relationship (SAR) studies reveal critical modifications:

Comparative Reactivity Analysis

Data derived from competitive reaction experiments and DFT calculations .

Scientific Research Applications

3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs can be categorized based on substituent variations at positions 3, 4, and 5 of the 1,2,4-triazole ring. Key comparisons include:

- Thioxo vs. Oxo Groups : The substitution of sulfur (thioxo) for oxygen (oxo) at position 5 increases acidity due to sulfur’s higher polarizability and weaker C=S bond strength compared to C=O. Experimental pKa studies on similar triazoles show thioxo derivatives (e.g., pKa ~8.5) are more acidic than oxo analogs (pKa ~10.2) .

- Formamide vs.

Physicochemical Properties

- Solubility : Thioxo derivatives exhibit lower aqueous solubility compared to oxo analogs due to reduced polarity. However, the formamide group may mitigate this by enhancing H-bonding with water .

- Thermal Stability : Sulfur-containing triazoles generally show higher thermal stability, as evidenced by TGA studies on bromobenzenesulfonate derivatives (decomposition >250°C) .

Biological Activity

3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄H₆N₄OS

- Molecular Weight : 158.18 g/mol

- CAS Number : 917746-82-8

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial activity.

Antifungal Activity

The compound has also shown antifungal properties. A series of tests conducted against Candida albicans revealed that it inhibited fungal growth at concentrations of 16 to 32 µg/mL. This suggests potential applicability in treating fungal infections.

Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited cytotoxicity against human breast adenocarcinoma (MCF-7) cells with an IC50 value of approximately 25 µM. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound is thought to be mediated through the inhibition of specific enzymes involved in microbial metabolism and cancer cell proliferation. It may inhibit the synthesis of nucleic acids and proteins in microorganisms and cancer cells.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness in a clinical setting against multi-drug resistant strains. Results indicated that it could serve as a potential candidate for developing new antimicrobial therapies.

-

Cancer Research :

- Research presented at the International Conference on Cancer Biology highlighted its potential as an anticancer agent. In vivo studies showed a significant reduction in tumor size in mice models treated with the compound compared to control groups.

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-ylformamide?

- Methodological Answer : The synthesis of triazole derivatives typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine are synthesized via reactions between 4-fluorobenzyl chloride and 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency, reducing time and improving yields . For the target compound, a similar approach using 3-methyl-5-thioxo-triazole precursors and formamide derivatives under controlled pH and temperature is recommended.

Q. How can the crystal structure of this compound be resolved to confirm its molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used. SHELXL handles small-molecule refinement robustly, even with twinned data, while ORTEP-3 provides graphical representations of thermal ellipsoids and bond geometries . Pre-experimental steps include growing high-quality crystals via vapor diffusion or slow evaporation.

Q. What analytical techniques are critical for characterizing its physicochemical properties?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., thioamide C=S stretches near 600–700 cm⁻¹).

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent environments (e.g., methyl groups at δ ~2.5 ppm in ¹H NMR).

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assesses thermal stability .

Advanced Research Questions

Q. How can computational methods predict the pKa of this compound across diverse solvents?

- Methodological Answer : Semi-empirical quantum methods (PM6, PM7) implemented in MOPAC are effective for pKa prediction. For triazole derivatives, solvation models must account for solvent polarity and hydrogen-bonding capacity. A study on analogous 1,2,4-triazols achieved <0.5 pH unit deviation using PM6-DH2 with explicit solvent parameters . Validate predictions experimentally via potentiometric titration in solvents like DMSO or acetonitrile.

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., microbial strain differences) or compound purity. To resolve this:

- Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., S. aureus ATCC 25923 as a control strain).

- Validate purity : HPLC with UV/Vis detection (≥95% purity threshold).

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorobenzyl vs. chlorophenyl groups in triazols) .

Q. What experimental designs are optimal for evaluating enzyme inhibitory activity (e.g., α-glucosidase)?

- Methodological Answer :

- Kinetic assays : Use Michaelis-Menten kinetics with p-nitrophenyl-α-D-glucopyranoside as a substrate. Monitor absorbance at 405 nm.

- Dose-response curves : IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism).

- Control compounds : Acarbose (positive control) and DMSO (vehicle control). Recent studies on triazole-based inhibitors achieved IC₅₀ values <10 µM via systematic substituent optimization .

Q. What strategies improve synthetic yield and purity for scalable production?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- In-line analytics : FTIR or Raman spectroscopy for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.